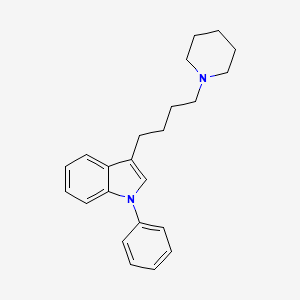
Dimethyl methyldopa hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methyldopa hydrochloride is a pharmaceutical compound known for its application in the treatment of hypertension. It is a derivative of methyldopa, a centrally acting sympatholytic agent. The chemical formula of this compound is C11H15NO2 • HCl, and it typically appears as a white crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl methyldopa hydrochloride involves the use of veratraldehyde and 2-acetylamino methyl propionate as starting materials. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl methyldopa hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form corresponding oxides.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of dimethyl methyldopa, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Dimethyl methyldopa hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Medicine: It is primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: It is employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dimethyl methyldopa hydrochloride exerts its effects by acting on alpha-2 adrenergic receptors. It inhibits the synthesis of norepinephrine by inhibiting the enzyme tyrosine hydroxylase. This leads to a reduction in adrenergic neuronal outflow and vasoconstrictor signals, ultimately lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
Methyldopa: A closely related compound with similar antihypertensive properties.
Levodopa: Used in the treatment of Parkinson’s disease, it shares structural similarities with methyldopa.
Carbidopa: Often used in combination with levodopa, it inhibits the decarboxylation of levodopa
Uniqueness
Dimethyl methyldopa hydrochloride is unique due to its specific action on alpha-2 adrenergic receptors and its ability to inhibit tyrosine hydroxylase. This makes it particularly effective in managing hypertension, especially in patients with renal insufficiency or during pregnancy .
Properties
Molecular Formula |
C12H20ClNO5 |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH.H2O/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;/h4-6H,7,13H2,1-3H3,(H,14,15);1H;1H2/t12-;;/m1../s1 |
InChI Key |
NBLSVKGRNLQZSU-CURYUGHLSA-N |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)
![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)






![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)



